N-{[5-(butan-2-ylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
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Overview
Description
N-{[5-(butan-2-ylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a compound characterized by its complex molecular structure. This compound belongs to the broader class of triazoles, which have found significant applications in medicinal chemistry, due to their bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(butan-2-ylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multi-step reactions, including the formation of the triazole ring and subsequent modifications to introduce the butan-2-ylsulfanyl and 2-phenylethyl groups. Common starting materials include substituted benzamides and alkyl thiols.
Step 1: Formation of the 1,2,4-triazole ring via cyclization of an appropriate hydrazine derivative with an acylating agent.
Step 2: Introduction of the butan-2-ylsulfanyl group through nucleophilic substitution.
Step 3: Attachment of the 2-phenylethyl group via Friedel-Crafts alkylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar steps, scaled-up and optimized for cost-efficiency and yield. Continuous flow reactors and automated synthesizers are often utilized to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(butan-2-ylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: Primarily at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Potential reduction of the triazole ring under specific conditions.
Substitution: Nucleophilic and electrophilic substitutions, especially on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides, acyl chlorides, and specific catalysts.
Major Products Formed
Sulfoxides and sulfones: from oxidation.
Modified triazoles: from reduction.
Substituted benzamides: from various substitution reactions.
Scientific Research Applications
N-{[5-(butan-2-ylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has diverse applications in scientific research:
Chemistry: Utilized as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential bioactivity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound's mechanism of action involves multiple molecular targets:
Binding to Enzymes: Inhibition of specific enzymes by forming strong interactions within the active site.
Interaction with Receptors: Modulating receptor activity, influencing cellular signaling pathways.
Pathway Involvement: Affecting metabolic and signaling pathways crucial for cell survival and proliferation.
Comparison with Similar Compounds
Uniqueness
N-{[5-(butan-2-ylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide stands out due to its unique triazole-based structure coupled with the butan-2-ylsulfanyl and 2-phenylethyl groups, contributing to its distinct bioactivity and chemical reactivity.
Similar Compounds
N-{[5-(methylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
N-{[5-(ethylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
N-{[5-(propylsulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
This article provides a comprehensive view of this compound, highlighting its preparation methods, chemical properties, scientific applications, mechanism of action, and how it stands out among similar compounds
Properties
IUPAC Name |
N-[[5-butan-2-ylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-4-17(2)30-23-26-25-21(27(23)15-14-18-8-6-5-7-9-18)16-24-22(28)19-10-12-20(29-3)13-11-19/h5-13,17H,4,14-16H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHCBPSUERRIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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